N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a quaternary ammonium compound characterized by the molecular formula C₄H₁₀INS and a molecular weight of approximately 231.10 g/mol. This compound features a dimethylammonium group, a methylsulfanylmethylene moiety, and an iodide ion. Its structure can be represented in various ways, including the linear formula and SMILES notation: [I-].CSC=N+C . The compound is typically encountered as a white to orange crystalline powder and is sensitive to moisture and heat, necessitating careful storage under inert gas conditions .
There is no documented information on the mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in biological systems or its interaction with other compounds.
DMDMI, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a salt with the chemical formula C₄H₁₀INS. While not as widely studied as other related compounds, DMDMI has been synthesized and characterized for research purposes. Its synthesis involves the reaction of N,N-dimethylformamide, trimethylsulfoxonium iodide, and a base like sodium hydride. [] Studies have employed various techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and properties. [, ]
Research indicates that N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exhibits antimicrobial properties. It has been studied for its effects on bacterial growth inhibition, making it a potential candidate for use in antimicrobial formulations. Additionally, its quaternary ammonium structure suggests possible applications in drug delivery systems due to its ability to interact with biological membranes .
The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves:
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide finds applications in various fields:
Interaction studies have focused on how N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide interacts with biological systems. It has been shown to:
Several compounds share structural similarities with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylbenzylammonium chloride | C₁₁H₁₈ClN | Aromatic ring enhances hydrophobic interactions |
Benzyltrimethylammonium bromide | C₁₄H₁₈BrN | Highly effective as a phase transfer catalyst |
Tetrabutylammonium bromide | C₁₆H₃₄BrN | Used extensively in organic synthesis and extraction |
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is unique due to its specific methylsulfanylmethylene group, which contributes to its distinct biological activity and potential applications compared to other quaternary ammonium compounds. Its ability to inhibit bacterial growth while also serving as a precursor for further chemical modifications sets it apart from similar compounds .
Corrosive